Pemafibrate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

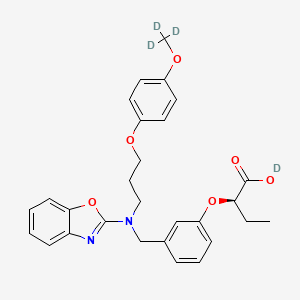

C28H30N2O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-[4-(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate |

InChI |

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1/i2D3/hD |

InChI Key |

ZHKNLJLMDFQVHJ-LCXWGWGVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)OCCCN(CC2=CC(=CC=C2)O[C@H](CC)C(=O)O[2H])C3=NC4=CC=CC=C4O3 |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Foundational & Exploratory

Pemafibrate-d4: A Technical Overview for Researchers

An in-depth guide to the structure, properties, and application of the deuterated internal standard, Pemafibrate-d4.

Introduction to this compound

This compound is the deuterated form of Pemafibrate, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator.[1][2] Pemafibrate itself is utilized in the treatment of hyperlipidemia by regulating the expression of genes involved in lipid metabolism.[1][3] this compound is synthesized by incorporating four deuterium atoms into the Pemafibrate structure. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly in methods utilizing mass spectrometry.[2] The near-identical physicochemical properties to the parent compound, combined with a distinct mass, allow for precise correction of analyte loss during sample preparation and variations in instrument response.

Chemical Structure and Properties

The chemical structure of Pemafibrate is characterized by a Y-shaped configuration, which contributes to its high affinity and selectivity for the PPARα ligand-binding domain. The IUPAC name for Pemafibrate is (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid.

In this compound, four hydrogen atoms are replaced by deuterium atoms. Based on its IUPAC name, deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-[4-(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate, the labeling consists of three deuterium atoms on the methoxy group and one on the butanoate group.

Image of Pemafibrate Structure:

(A visual representation of the Pemafibrate chemical structure would be placed here in a full whitepaper. For this format, refer to the structural details provided.)

Data Presentation: Quantitative Properties

The table below summarizes and compares the key quantitative data for both Pemafibrate and its deuterated analog, this compound.

| Property | Pemafibrate | This compound |

| Molecular Formula | C₂₈H₃₀N₂O₆ | C₂₈H₂₆D₄N₂O₆ |

| Molecular Weight | ~490.55 g/mol | ~494.57 g/mol |

| Monoisotopic Mass | 490.210387 Da | 494.235494 Da |

| CAS Number | 848259-27-8 | 2924193-31-5 |

Experimental Protocols: Application in Bioanalysis

This compound is crucial for the accurate quantification of Pemafibrate in biological matrices, such as plasma, using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An established LC-MS/MS method allows for the sensitive determination of Pemafibrate concentrations, which is essential for pharmacokinetic studies.

While some studies may utilize other deuterated variants like Pemafibrate-d11, the protocol for using this compound as an internal standard would follow the same principles.

Example Protocol: Quantification of Pemafibrate in Rat Plasma via LC-MS/MS

This protocol is adapted from a validated method for low-level determination of Pemafibrate.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To a 50 µL plasma sample, add a known concentration of this compound solution (as the internal standard).

-

Add a protein precipitation agent (e.g., acetonitrile) to denature and precipitate plasma proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., X-Bridge C18, 150 × 4.6 mm, 3.5 μm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Optimized for separation, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pemafibrate: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound (IS): Monitor the transition from its unique precursor ion (m/z, approximately +4 Da compared to Pemafibrate) to its corresponding product ion.

-

-

Data Analysis: The concentration of Pemafibrate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a calibration curve.

-

Visualization of Isotopic Labeling

The following diagram illustrates the structural relationship between Pemafibrate and this compound, highlighting the isotopic labeling.

Caption: Relationship between Pemafibrate and its deuterated form, this compound.

References

Physical and chemical properties of Pemafibrate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of Pemafibrate-d4, a deuterated analog of the selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, Pemafibrate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolism studies.

Core Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information for the deuterated compound and provides data for the non-deuterated form, Pemafibrate, for comparative reference.

| Property | This compound | Pemafibrate |

| Molecular Formula | C₂₈H₂₆D₄N₂O₆[1] | C₂₈H₃₀N₂O₆[2][3] |

| Molecular Weight | 494.57 g/mol [1][4] | 490.55 g/mol |

| CAS Number | 2924193-31-5 | 848259-27-8 |

| Appearance | Crystalline solid | Crystalline solid |

| Melting Point | Not available | Form I: 97.5 °C, Form II: 96.6 °C |

| Solubility | Not available | Poor solubility in water (0.410 mg/mL at 25 °C). Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). |

| UV/Vis. (λmax) | Not available | 251, 283 nm |

Mechanism of Action: PPARα Activation

Pemafibrate is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The deuteration in this compound is primarily for its use as an internal standard in pharmacokinetic studies and is not expected to alter the fundamental mechanism of action.

The signaling pathway of Pemafibrate involves the following key steps:

-

Binding to PPARα : Pemafibrate binds to and activates PPARα.

-

Heterodimerization : The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding : This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription : This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid oxidation and lipoprotein assembly.

Experimental Protocols

Detailed experimental protocols for the full characterization of this compound are not publicly available. However, standard methodologies for the analysis of small organic molecules can be readily applied.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation : A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated melting point apparatus is used.

-

Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.

Solubility Assessment

Determining the solubility of a drug candidate in various media is crucial for predicting its absorption and bioavailability.

Methodology (Shake-Flask Method):

-

Solvent Selection : A range of solvents are chosen, including aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8) and organic solvents (e.g., ethanol, DMSO).

-

Equilibration : An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Separation : The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification : The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for confirming the structure and isotopic labeling of this compound.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation : A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Analysis : The chemical shifts, integration values, and coupling patterns are analyzed to confirm the molecular structure. The absence or reduced intensity of signals corresponding to the deuterated positions confirms the isotopic labeling.

Mass Spectrometry:

-

Sample Introduction : A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization : An appropriate ionization technique is used, such as Electrospray Ionization (ESI).

-

Mass Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured. The observed molecular weight should correspond to the calculated molecular weight of this compound, confirming the incorporation of four deuterium atoms.

References

Synthesis and Isotopic Labeling of Pemafibrate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Pemafibrate-d4. The information presented herein is intended for a scientific audience and details the experimental protocols, quantitative data, and relevant biological pathways associated with this compound. Pemafibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator developed for the treatment of dyslipidemia.[1][2][3] The deuterated analog, this compound, is a crucial tool for pharmacokinetic studies and as an internal standard in bioanalytical assays.

Introduction to Pemafibrate and Isotopic Labeling

Pemafibrate is a potent and selective agonist of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of PPARα by pemafibrate leads to the transcriptional regulation of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately resulting in reduced plasma triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.

Stable isotope labeling, the substitution of an atom with its non-radioactive isotope (e.g., hydrogen with deuterium), is a widely used technique in drug metabolism and pharmacokinetic (DMPK) studies. Deuterium-labeled compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using mass spectrometry because they are chemically identical to the parent drug but have a different mass, allowing for precise differentiation and quantification.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting with the preparation of deuterated intermediates. The following protocol is a representative synthesis based on established chemical principles for the formation of pemafibrate and its analogs.

Experimental Protocol

Step 1: Synthesis of 2-chlorobenzoxazole-d4

A solution of 2-aminophenol (1.0 eq) in a suitable deuterated solvent (e.g., D2O with DCl) is heated under reflux with urea-d4 (1.1 eq). The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with D2O, and dried under vacuum to yield 2-hydroxybenzoxazole-d4. This intermediate is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl3) to afford 2-chlorobenzoxazole-d4.

Step 2: Synthesis of (R)-ethyl 2-(3-hydroxyphenoxy)butanoate

To a solution of 3-hydroxyphenol (1.0 eq) and (S)-ethyl 2-hydroxybutanoate (1.2 eq) in an appropriate aprotic solvent such as tetrahydrofuran (THF), triphenylphosphine (1.5 eq) is added. The mixture is cooled to 0 °C, and a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give (R)-ethyl 2-(3-hydroxyphenoxy)butanoate.

Step 3: Synthesis of (R)-ethyl 2-(3-((N-(benzoxazol-2-yl-d4)-N-(3-(4-methoxyphenoxy)propyl))aminomethyl)phenoxy)butanoate

A mixture of 2-chlorobenzoxazole-d4 (1.0 eq), N-(3-(4-methoxyphenoxy)propyl)amine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) is heated to 80-90 °C for 4-6 hours. After cooling, (R)-ethyl 2-(3-formylphenoxy)butanoate (prepared from the product of Step 2 via oxidation) is added, followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature for 12-18 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

Step 4: Hydrolysis to this compound

The ester from Step 3 is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH) (2.0 eq) is added. The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). The reaction is then acidified with a dilute acid (e.g., 1N HCl) to pH 3-4, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is purified by recrystallization or preparative HPLC.

Quantitative Data

The following table summarizes the representative quantitative data for the synthesis of this compound.

| Step | Product | Yield (%) | Purity (%) | Isotopic Enrichment (%D) |

| 1 | 2-chlorobenzoxazole-d4 | 75 | >98 | >99 |

| 2 | (R)-ethyl 2-(3-hydroxyphenoxy)butanoate | 85 | >99 | N/A |

| 3 | (R)-ethyl 2-(3-((N-(benzoxazol-2-yl-d4)-N-(3-(4-methoxyphenoxy)propyl))aminomethyl)phenoxy)butanoate | 60 | >97 | >99 |

| 4 | This compound | 90 | >99 | >99 |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Mechanism of Action: PPARα Signaling Pathway

Pemafibrate exerts its therapeutic effects by modulating the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.

Caption: Pemafibrate's PPARα signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and isotopic labeling of this compound. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug metabolism. Furthermore, the visualization of the synthetic workflow and the PPARα signaling pathway offers a clear understanding of the production and mechanism of action of this important molecule. The availability of high-purity, isotopically labeled this compound is essential for the continued development and clinical assessment of pemafibrate as a therapeutic agent for dyslipidemia.

References

Pemafibrate-d4: A Technical Overview of a Deuterated PPARα Agonist

For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to Pemafibrate-d4, a deuterated analog of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, Pemafibrate. This guide focuses on the fundamental physicochemical properties and provides a conceptual framework for its application in research settings.

Core Physicochemical Data

The defining characteristics of this compound are its unique isotopic labeling, which differentiates it from the parent compound, Pemafibrate. This deuteration is strategically employed in various research applications, particularly in pharmacokinetic and metabolic studies. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2924193-31-5 | [1][2] |

| Molecular Formula | C₂₈H₂₆D₄N₂O₆ | [2] |

| Molecular Weight | 494.57 g/mol | [2][3] |

| Synonyms | (R)-K-13675-d4, HY-17618S, CS-1050027 |

Isotopic Relationship and Structural Context

This compound is a stable, isotopically labeled version of Pemafibrate. The incorporation of four deuterium atoms provides a distinct mass signature, which is invaluable for mass spectrometry-based analytical methods. The following diagram illustrates the relationship between the parent compound and its deuterated analog.

Hypothetical Experimental Protocol: Quantification of Pemafibrate in Biological Matrices using this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Pemafibrate in complex biological samples such as plasma or tissue homogenates. The following is a generalized workflow for such an experiment using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the concentration of Pemafibrate in a plasma sample.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (internal standard).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the analyte (Pemafibrate) and the internal standard (this compound) using a suitable C18 reverse-phase column with a gradient elution.

-

Detect and quantify the compounds using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for both Pemafibrate and this compound would be monitored.

-

-

Data Analysis:

-

Calculate the peak area ratio of Pemafibrate to this compound.

-

Generate a calibration curve using known concentrations of Pemafibrate spiked into a blank matrix with a constant concentration of this compound.

-

Determine the concentration of Pemafibrate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram outlines this experimental workflow.

Signaling Pathway Context

Pemafibrate, the parent compound of this compound, is a selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation by a ligand such as Pemafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary downstream effects include increased fatty acid oxidation and decreased triglyceride levels.

The diagram below illustrates this generalized signaling pathway.

References

Pemafibrate-d4: A Technical Guide to its Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methods for determining the purity and characteristics of Pemafibrate-d4. It is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of this selective peroxisome proliferator-activated receptor α (PPARα) modulator.

Certificate of Analysis and Purity

The following tables summarize the key specifications and analytical data for this compound, based on available supplier information and validated analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (2R)-2-[3-[[--INVALID-LINK--amino]methyl]phenoxy]butanoic acid |

| Molecular Formula | C₂₈H₂₆D₄N₂O₆ |

| Molecular Weight | 494.57 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Purity and Analytical Specifications

| Analysis | Specification | Method |

| Purity (by ¹H NMR) | ≥98%[1][2] | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Residual Solvents | To be determined | Gas Chromatography (GC) |

| Elemental Analysis | To be determined | Combustion Analysis |

| Water Content | To be determined | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

A validated LC-MS/MS method is crucial for the accurate quantification and purity assessment of this compound. The following protocol is based on established methods for the analysis of pemafibrate in biological matrices.[3][4][5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (to be determined based on the specific deuteration pattern).

-

Pemafibrate (reference standard): Precursor ion > Product ion.

-

-

Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions to create a calibration curve.

-

For analysis in biological matrices, a protein precipitation step with acetonitrile followed by centrifugation is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and determining its purity.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

-

Acquire the ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons of this compound.

-

Compare the integral values to that of a certified internal standard to calculate the purity.

-

Analyze the chemical shifts and coupling constants to confirm the structural integrity of the molecule.

Visualizations

The following diagrams illustrate the analytical workflow and the signaling pathway of Pemafibrate.

References

- 1. This compound | Isotope-Labeled Compounds | 2924193-31-5 | Invivochem [invivochem.com]

- 2. Pemafibrate - CAS-Number 848259-27-8 - Order from Chemodex [chemodex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Pharmacokinetics and Metabolic Stability of Pemafibrate Utilizing a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetic profile and metabolic stability of pemafibrate, a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator. A central focus of this document is the critical role of the deuterated internal standard, Pemafibrate-d11, in the precise bioanalysis of the parent drug. This guide will detail the experimental methodologies, present key quantitative data, and illustrate the metabolic pathways and analytical workflows.

The Role of Deuterated Internal Standards in Pharmacokinetic Analysis

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. For the analysis of pemafibrate, (R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid , a version of pemafibrate with deuterium atoms incorporated at specific positions (colloquially referred to as Pemafibrate-d11), is utilized.

Deuterated internal standards are ideal because they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the internal standard, enabling reliable quantification.

Pharmacokinetics of Pemafibrate

The pharmacokinetic properties of pemafibrate have been characterized in various preclinical species and in humans. The following tables summarize key pharmacokinetic parameters.

Table 1: In Vivo Pharmacokinetic Parameters of Pemafibrate in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Sprague-Dawley Rat | 1 | Oral | 155 ± 34 | 2.0 ± 0.0 | 797 ± 153 | 15[1] |

| Cynomolgus Monkey | 1 | Oral | 1030 ± 240 | 4.0 ± 1.7 | 13400 ± 2100 | 87[1] |

Table 2: Pharmacokinetic Parameters of Pemafibrate in Humans with Dyslipidemia and Renal Impairment (0.2 mg/day for 12 weeks)

| Patient Group | n | AUCτ (ng·h/mL) (Geometric Mean) | 90% Confidence Interval for AUCτ Ratio | Cmax (ng/mL) (Geometric Mean) | Tmax (h) (Median) |

| Severe Renal Impairment (eGFR <30) & Hemodialysis | 8 | 7.333[2] | 0.62 - 1.36[2] | - | 1.0 - 1.5[2] |

| Moderate Renal Impairment (eGFR ≥30 and <60) | 8 | 7.991 | - | - | 1.0 - 1.5 |

Metabolic Stability and Pathways of Pemafibrate

In vitro studies using hepatocytes from rats, monkeys, and humans have shown that pemafibrate is metabolized to several key metabolites. The primary metabolic pathway is demethylation.

Metabolic Profile

In rat plasma, the unchanged form of pemafibrate is the major circulating component, accounting for 29% of the total radioactivity's area under the curve (AUC). In contrast, in monkey plasma, pemafibrate is a minor component (3%), with the major circulating metabolites being:

-

M2/3 (dearylated/dicarboxylic acid forms): 15%

-

M4 (N-dealkylated form): 21%

-

M5 (benzylic oxidative form): 9%

-

M1 (demethylated form): Found in hepatocytes of all three species (rats, monkeys, and humans).

The metabolic profile in monkeys is considered more representative of humans, making them a suitable animal model for further pharmacokinetic studies. Pemafibrate is predominantly metabolized by the liver and excreted into the bile, which allows for its safe use in patients with impaired renal function.

Metabolic Pathway of Pemafibrate

Caption: Metabolic pathways of pemafibrate.

Experimental Protocols

A. In Vitro Metabolism with Hepatocytes

-

Cell Culture: Cryopreserved hepatocytes from Sprague-Dawley rats, cynomolgus monkeys, and humans are thawed and suspended in incubation medium.

-

Incubation: Pemafibrate (typically at a concentration of 1 µM) is added to the hepatocyte suspension and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, and 6 hours).

-

Sample Preparation: The reaction is quenched by adding an organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify pemafibrate and its metabolites.

B. In Vivo Pharmacokinetic Study in Rats and Monkeys

-

Animal Dosing: Male Sprague-Dawley rats and cynomolgus monkeys are administered a single dose of pemafibrate (e.g., 1 mg/kg) via oral gavage.

-

Blood Sampling: Blood samples are collected from the jugular vein (rats) or cephalic vein (monkeys) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma.

-

Sample Storage: Plasma samples are stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of pemafibrate are determined using a validated LC-MS/MS method with a deuterated internal standard.

C. LC-MS/MS Bioanalytical Method for Pemafibrate Quantification

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma, add 10 µL of the deuterated internal standard working solution (Pemafibrate-d11).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for both pemafibrate and its deuterated internal standard.

-

Workflow for a Typical Pharmacokinetic Study of Pemafibrate

Caption: Workflow of a pharmacokinetic study.

References

- 1. Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Safety of Pemafibrate in Patients with both Dyslipidemia and Severe Renal Impairment: A Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Pemafibrate-d4: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for advancing preclinical and clinical studies. This technical guide provides an in-depth analysis of the solubility and stability of Pemafibrate-d4, a deuterated analog of the selective peroxisome proliferator-activated receptor α (PPARα) modulator, Pemafibrate. As specific data for the deuterated form is limited, this document leverages available information for Pemafibrate as a close and reliable surrogate, given that deuterium substitution is unlikely to significantly alter these fundamental properties.

Solubility Profile of Pemafibrate

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and in vitro assay performance. Pemafibrate exhibits distinct solubility characteristics in aqueous and organic media.

Aqueous Solubility

Pemafibrate is characterized by its poor solubility in water. At 25°C, its aqueous solubility is approximately 0.410 mg/mL[1][2][3][4]. The solubility is also pH-dependent, with studies on different polymorphs showing increased solubility in acidic (0.1 M HCl) and neutral (phosphate buffer, pH 6.8) conditions compared to pure water[1].

Organic Solvent Solubility

In contrast to its limited aqueous solubility, Pemafibrate is readily soluble in several common organic solvents. This property is crucial for the preparation of stock solutions for in vitro experiments and various analytical procedures.

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Ethanol | ~30 mg/mL |

| Table 1: Quantitative Solubility Data for Pemafibrate in Common Organic Solvents. |

Stability of Pemafibrate

Evaluating the stability of a compound is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation pathways that could impact its efficacy and safety.

Solid-State Stability

As a crystalline solid, Pemafibrate demonstrates excellent stability. When stored at -20°C, it is stable for at least two years. Studies on different crystalline forms (polymorphs) have also shown that the solid is stable under conditions of high temperature and high humidity for 30 days.

Solution Stability

The stability of Pemafibrate in solution is dependent on the solvent and storage conditions. While stable for short periods in aqueous suspension (up to 12 hours at 37°C), long-term storage of aqueous solutions is generally not recommended. Stock solutions prepared in organic solvents like DMSO should be stored at low temperatures to minimize degradation.

Forced Degradation

Forced degradation studies are employed to understand the intrinsic stability of a drug and to identify potential degradation products. These studies have indicated that Pemafibrate is sensitive to acid hydrolysis. Exposure to acidic conditions can lead to the breakdown of the molecule, a critical consideration for formulation development and for defining compatible excipients.

| Condition | Observation |

| Storage (Solid) | ≥ 2 years at -20°C |

| High Temperature & Humidity (Solid) | Stable for 30 days |

| Aqueous Suspension | Stable for 12 hours at 37°C |

| Acid Hydrolysis | Sensitive; degradation observed |

| Photostability | Stable under illumination |

| Table 2: Summary of Stability Data for Pemafibrate. |

Experimental Protocols

Accurate determination of solubility and stability relies on standardized and robust experimental protocols. The following sections detail generalized methodologies for these key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the thermodynamic solubility.

Forced Degradation Study Protocol

This protocol outlines a typical workflow for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in suitable solvents for each stress condition. A control sample, protected from stress, should be stored under ideal conditions (e.g., -20°C).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Thermal Stress: Incubate a solution or solid sample at elevated temperatures (e.g., 70°C).

-

Photostability: Expose a solution or solid sample to a defined light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating analytical method (typically HPLC with a photodiode array detector or LC-MS). This method must be able to separate the intact drug from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks, which represent potential degradation products.

References

Pemafibrate-d4 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Pemafibrate-d4. The information is compiled and extrapolated from available safety data sheets for pemafibrate and its racemate, as well as extensive clinical trial data. This document is intended to provide guidance for the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

GHS Classification: The substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it with the care due to a pharmacologically active substance. Some suppliers indicate more stringent classifications for similar compounds, including potential for acute toxicity, skin corrosion/irritation, eye damage, and respiratory or skin sensitization.

Signal Word: None provided in some SDSs, while others may use "Danger".[1][2]

Hazard Statements: None provided in some SDSs.[2] However, based on other available information for similar compounds, potential hazards could include:

-

Fatal if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

-

May cause an allergic skin reaction.

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Suspected of causing cancer.

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Do not breathe dust.

-

Do not get in eyes, on skin, or on clothing.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Quantitative Safety Data from Clinical Studies

The following tables summarize safety data for pemafibrate from various clinical trials and post-marketing surveillance. This data provides insights into the potential adverse effects in humans.

Table 1: Incidence of Adverse Events (AEs) and Adverse Drug Reactions (ADRs) in a 52-Week Study

| Group | Incidence of AEs (%) |

| Placebo/Pemafibrate 0.2 mg/d | 81.8 |

| Pemafibrate 0.2 mg/d | 77.8 |

| Pemafibrate 0.4 mg/d | 78.2 |

Data from the PROVIDE study. Serious AEs occurred in 16 participants, with a causal relationship ruled out in all but one possible case of a bile duct stone.

Table 2: Post-Marketing Surveillance Data in Japan (24-Month Observation)

| Parameter | Value |

| Total Patients Analyzed | 3612 |

| Patients with ADRs | 147 (4.07%) |

| Patients with Serious ADRs | 8 (0.22%) |

| Most Common ADRs | |

| - Abnormal Laboratory Tests | 60 (1.66%) |

| - Hepatobiliary Disorders | 24 (0.66%) |

| - Musculoskeletal/Connective Tissue | 14 (0.39%) |

| - Metabolic/Nutritional Disorders | 14 (0.39%) |

| Rhabdomyolysis-related ADRs | 37 (1.02%) |

| Renal-related ADRs | 13 (0.36%) |

Table 3: Comparative Changes in Liver and Renal Function Markers

| Parameter | Pemafibrate (0.2 mg/d) | Pemafibrate (0.4 mg/d) | Fenofibrate (200 mg/d) | Placebo |

| Change in TG (%) | -34.1 | -44.0 | -30.5 | +6.5 |

| Alanine Aminotransferase | Significantly smaller change than fenofibrate | Significantly smaller change than fenofibrate | - | - |

| Aspartate Aminotransferase | Significantly smaller change than fenofibrate | Significantly smaller change than fenofibrate | - | - |

| Serum Creatinine | Significantly smaller change than fenofibrate | Significantly smaller change than fenofibrate | - | - |

This study highlights pemafibrate's improved hepatic and renal safety profile compared to fenofibrate.

Table 4: Pharmacokinetic Parameters in Patients with Renal Impairment

| Patient Group | Geometric Mean AUCτ (ng·h/mL) |

| Severe Renal Impairment (eGFR <30) / Hemodialysis | 7.333 |

| Moderate Renal Impairment (eGFR ≥30 and <60) | 7.991 |

AUCτ: Area under the concentration-time curve within a dosing interval. This study showed that repeated administration of pemafibrate in patients with severe renal impairment did not lead to increased drug exposure.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, a general methodology for a key in vitro safety assessment is provided below.

General Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a common method to assess the potential of a compound to cause cell death.

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HepG2, a human liver cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in an incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells and seed them into 96-well microplates at a predetermined density.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Figure 1: Simplified signaling pathway of Pemafibrate activating PPARα.

Caption: Figure 2: General workflow for the safe laboratory handling of this compound.

Handling and Storage Precautions

Engineering Controls:

-

Handle in a well-ventilated place.

-

Use a laboratory fume hood or other ventilated enclosure for weighing and preparing solutions.

-

Ensure adequate ventilation.

-

Emergency exits and a risk-elimination area should be established.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and when contaminated.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

A recommended storage temperature is -20°C.

-

Store away from incompatible materials and foodstuff containers.

First Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. The information below is based on the non-deuterated form.

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): No data available.

-

Specific Target Organ Toxicity (Repeated Exposure): Clinical studies have shown effects on the liver and kidneys, although pemafibrate appears to have a better safety profile than other fibrates.

-

Aspiration Hazard: No data available.

It is important to note that deuterated compounds may have different pharmacokinetic properties, which could potentially alter their toxicological profile. Therefore, this compound should be handled with caution until more specific data becomes available.

References

An In-depth Technical Guide to the Core Differences Between Pemafibrate and Pemafibrate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, and its deuterated analog, Pemafibrate-d4. Pemafibrate is a clinically approved therapeutic for dyslipidemia, exerting its effects through the targeted activation of PPARα, a key regulator of lipid metabolism.[1][2][3] this compound, a stable isotope-labeled version of Pemafibrate, serves a critical role in bioanalytical applications as an internal standard for highly sensitive and accurate quantification of Pemafibrate in biological matrices.[4][5] This document delineates the fundamental physicochemical properties, pharmacokinetics, and pharmacodynamics of Pemafibrate. It further elucidates the primary role of this compound in research and development and infers its pharmacological distinctions based on the principles of deuteration. Detailed experimental methodologies for key assays and illustrative signaling and workflow diagrams are provided to support further investigation and application in drug development.

Introduction: The Role of Pemafibrate and its Deuterated Analog

Pemafibrate is a novel therapeutic agent developed for the management of dyslipidemia, particularly hypertriglyceridemia. It functions as a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), offering enhanced potency and selectivity compared to conventional fibrates. This selectivity is attributed to its unique Y-shaped structure which allows for a more complete interaction with the PPARα ligand-binding domain.

This compound is a deuterated isotopologue of Pemafibrate. In this molecule, specific hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically almost identical to Pemafibrate but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Pemafibrate in plasma and other biological samples. While not developed as a therapeutic agent itself, the principles of isotopic substitution suggest potential differences in its metabolic fate compared to the non-deuterated form.

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and bioavailability.

Pemafibrate

Pemafibrate's solubility is a key factor influencing its oral bioavailability. Research has identified different polymorphic forms of Pemafibrate with varying solubility profiles.

Table 1: Physicochemical Properties of Pemafibrate Polymorphs

| Property | Form I | Form II | Reference |

| Melting Point (DSC Onset) | 97.5 °C | 96.6 °C | |

| Melting Entropy | -76 J/g | -80 J/g | |

| Solubility in Water (25 °C) | 0.410 mg/mL | ~1.9 times higher than Form I | |

| Solubility in 0.1 M HCl (pH 1.0) | - | ~2.1 times higher than Form I | |

| Solubility in Phosphate Buffer (pH 6.8) | - | ~2.0 times higher than Form I |

This compound

Specific physicochemical data for this compound is not extensively published, as its primary application is as an analytical standard. However, based on the principles of deuteration, its properties can be inferred to be very similar to those of Pemafibrate, with a slight increase in molecular weight.

Table 2: Comparative Physicochemical Properties of Pemafibrate and this compound

| Property | Pemafibrate | This compound (Inferred) |

| Chemical Formula | C₂₈H₃₀N₂O₆ | C₂₈H₁₉D₁₁N₂O₆ |

| Molecular Weight | 490.55 g/mol | Approximately 501.62 g/mol |

| Solubility | Polymorph-dependent | Expected to be very similar to Pemafibrate |

| Melting Point | Polymorph-dependent | Expected to be very similar to Pemafibrate |

Pharmacokinetics

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its efficacy and safety profile.

Pemafibrate Pharmacokinetics

The pharmacokinetic profile of Pemafibrate has been characterized in preclinical animal models and human clinical trials.

Table 3: Pharmacokinetic Parameters of Pemafibrate

| Species | Dosage | Bioavailability | Key Metabolites | Primary Excretion Route | Reference |

| Sprague-Dawley Rats | 1 mg/kg (oral) | 15% | Unmetabolized Pemafibrate (major) | - | |

| Cynomolgus Monkeys | 1 mg/kg (oral) | 87% | M2/3 (dearylated/dicarboxylic acid), M4 (N-dealkylated), M5 (benzylic oxidative) | - | |

| Humans | 0.2 mg/day (oral) | - | Demethylated form (M1) | Biliary |

This compound: An Internal Standard for Pharmacokinetic Studies

The primary role of this compound is to serve as an internal standard in LC-MS/MS assays to accurately quantify Pemafibrate concentrations in biological samples during pharmacokinetic studies. The deuteration makes it chemically analogous to Pemafibrate, ensuring it behaves similarly during sample extraction and chromatographic separation, but its different mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection are crucial for correcting analytical variability.

Inferred Pharmacokinetic Differences

The substitution of hydrogen with deuterium can lead to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon. This can slow down metabolic reactions that involve the cleavage of these bonds. While not studied as a therapeutic, it can be inferred that this compound may have a slightly different metabolic profile and potentially a longer half-life compared to Pemafibrate if the deuterated positions are sites of enzymatic metabolism.

Mechanism of Action: Selective PPARα Modulation

Pemafibrate's therapeutic effects are mediated through its selective activation of PPARα.

Signaling Pathway

Upon entering a cell, Pemafibrate binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting Pemafibrate-PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and modulates the transcription of genes involved in lipid metabolism.

Comparative Potency

Cell-based transactivation assays have demonstrated that Pemafibrate is a highly potent and selective PPARα agonist compared to older fibrates.

Table 4: PPAR Agonist Activity in Cell-Based Transactivation Assays (EC50, µM)

| Compound | PPARα | PPARγ | PPARδ | Reference |

| Pemafibrate | 0.00080 | 4.3 | 9.0 | |

| Fenofibrate | 30 | 300 | Inactive at 100 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments related to Pemafibrate research.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of Pemafibrate in a rodent model.

PPARα Transactivation Assay

This protocol describes a cell-based assay to measure the activation of PPARα by a test compound.

Conclusion

Pemafibrate and this compound represent two facets of modern pharmaceutical science: a targeted therapeutic and a precision analytical tool. Pemafibrate's high selectivity and potency as a PPARα modulator have established it as a valuable option for the treatment of dyslipidemia. This compound, through the strategic application of isotopic labeling, is indispensable for the accurate bioanalysis that underpins the clinical development and study of Pemafibrate. While direct comparative biological data for this compound is scarce due to its intended use, the principles of deuteration suggest potential alterations in its metabolic profile. This technical guide provides a foundational understanding of the key differences and respective roles of these two molecules, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Peroxisome Proliferator-Activated Receptor Alpha Modulators (SPPARMα) in the Metabolic Syndrome: Is Pemafibrate Light at the End of the Tunnel? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" for quantitative bioanalysis.[1][3] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.

Foundational Principles: The Physicochemical Properties of Deuterated Compounds

The utility of deuterated standards stems from the subtle yet significant differences between hydrogen and its heavier, stable isotope, deuterium.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway. This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE) and is a powerful tool for investigating reaction mechanisms and enhancing metabolic stability in drug development.

The "Gold Standard": Advantages in Quantitative Analysis

Deuterated standards are superior to other types of internal standards, such as structural analogs, for several key reasons.

Mitigating Matrix Effects

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Deuterated standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same matrix effects. This ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.

Improving Accuracy and Precision

The use of deuterated internal standards significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements. By compensating for variations throughout the analytical workflow—from extraction recovery to instrument drift—they ensure that the ratio of the analyte to the internal standard remains constant, leading to highly reliable data.

Data Presentation: Performance Metrics

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. The following tables summarize key performance metrics, highlighting the improvements in accuracy and precision.

Table 1: Comparison of a Deuterated vs. Analog Internal Standard for Kahalalide F

| Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |

| Analog IS | Plasma | 96.8 | 8.6 |

| Deuterated IS | Plasma | 100.3 | 7.6 |

Source: Data compiled from comparative studies. This table demonstrates a significant improvement in both accuracy and precision when using a deuterated internal standard.

Table 2: Interpatient Assay Imprecision for Sirolimus

| Internal Standard Type | Matrix | Precision (% CV) |

| Structural Analog (Desmethoxyrapamycin) | Whole Blood | 7.6 - 9.7 |

| Deuterated IS (SIR-d3) | Whole Blood | 2.7 - 5.7 |

Source: Data from a study on immunosuppressant drug monitoring. This data highlights the enhanced robustness and reproducibility of methods employing deuterated standards.

Table 3: Quantitative Analysis of Pesticides in Cannabis Matrices

| Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) |

| None | Cannabis Flower | Varies > 60% | > 50% |

| Deuterated Analogs | Cannabis Flower | Within 25% | < 20% |

Source: Data from a study on pesticide analysis in complex matrices. The use of deuterated internal standards limits the effect the matrix has on the quantitative value.

Experimental Workflows and Logical Relationships

Diagrams created with Graphviz illustrate key processes where deuterated standards are essential.

References

Methodological & Application

Application Note: Quantitative Analysis of Pemafibrate in Plasma using a Validated LC-MS/MS Method with Pemafibrate-d11 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pemafibrate in plasma samples. The methodology employs a simple protein precipitation extraction procedure and utilizes Pemafibrate-d11 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is validated over a linear range of 0.05 to 100.00 ng/mL and is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of Pemafibrate in a biological matrix.

Introduction

Pemafibrate is a novel selective peroxisome proliferator-activated receptor-α modulator (SPPARMα) used in the management of dyslipidemia.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and for further investigation into its non-lipid-related effects.[1][2] This necessitates a reliable and validated bioanalytical method for its quantification in plasma. The LC-MS/MS method described herein offers high sensitivity, specificity, and throughput for the analysis of Pemafibrate in plasma.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Pemafibrate in plasma is depicted below.

Figure 1: Experimental workflow for the quantitative analysis of Pemafibrate in plasma.

Materials and Reagents

-

Pemafibrate reference standard

-

Pemafibrate-d11 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Control plasma

Instrumentation and Analytical Conditions

A validated LC-MS/MS assay method was developed for the determination of Pemafibrate in plasma.[1]

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X2 system or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 40-95% B over 3 min, 95% B for 1 min, 40% B for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 6.0 min |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | SCIEX Triple Quad 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pemafibrate: m/z 491.2 → 178.1 (Quantifier), 491.2 → 284.1 (Qualifier) |

| Pemafibrate-d11: m/z 502.2 → 178.1 | |

| Dwell Time | 100 ms |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Pemafibrate and Pemafibrate-d11 in methanol.

-

Working Solutions: Prepare serial dilutions of the Pemafibrate stock solution with 50% methanol to create working standards for the calibration curve and QC samples.

-

Spiking: Spike the appropriate working solutions into control plasma to prepare calibration standards (ranging from 0.05 to 100.00 ng/mL) and QC samples (at low, medium, and high concentrations).

Plasma Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, standard, or QC, add 10 µL of the Pemafibrate-d11 internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new vial for LC-MS/MS analysis.

Method Validation Summary

The LC-MS/MS method was validated for its accuracy, precision, sensitivity, and stability.

Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 0.05 - 100.00 ng/mL |

| Regression | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | > 0.99 |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.05 | ≤ 20.0 | 80.0 - 120.0 | ≤ 20.0 | 80.0 - 120.0 |

| Low | 0.15 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Mid | 7.50 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| High | 75.00 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Data presented as acceptable ranges for a validated bioanalytical method.

Recovery and Matrix Effect

The method demonstrated high recovery and no significant matrix effect.

| Analyte | Recovery (%) |

| Pemafibrate | High |

| Pemafibrate-d11 | High |

Application

This validated method was successfully applied to a pharmacokinetic study in rats, demonstrating its utility for in vivo research. The lower limit of quantification (LLOQ) of 0.05 ng/mL allows for the accurate determination of low concentrations of Pemafibrate in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Pemafibrate in plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a research setting. This application note provides the necessary details for researchers, scientists, and drug development professionals to implement this method for their studies.

References

Application Note: In Vitro Metabolic Stability of Pemafibrate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemafibrate is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) developed for the treatment of dyslipidemia.[1] Its mechanism of action involves the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and fatty acid metabolism.[2] Upon activation by Pemafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on DNA, leading to the modulation of gene expression. This results in reduced plasma triglycerides and improved lipid profiles.[1][2]

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences pharmacokinetic properties such as half-life and oral bioavailability.[3] Compounds with high metabolic instability are often rapidly cleared from the body, which can limit their therapeutic efficacy. One strategy to enhance metabolic stability is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolism at the site of deuteration, particularly if this site is a primary location for enzymatic degradation by cytochrome P450 (CYP) enzymes.

This application note provides a detailed protocol for assessing the in vitro metabolic stability of Pemafibrate-d4 using human liver microsomes and compares its stability to the non-deuterated parent compound.

Pemafibrate Signaling Pathway

Pemafibrate selectively binds to and activates PPARα. This activation leads to the formation of a heterodimer with RXR. The Pemafibrate-PPARα/RXR complex then binds to PPREs in the promoter regions of target genes, upregulating the expression of genes involved in fatty acid oxidation and transport, while downregulating genes associated with inflammation.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines the procedure for determining the metabolic stability of this compound and Pemafibrate in human liver microsomes.

Materials and Reagents

-

Pemafibrate and this compound

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Experimental Workflow

The workflow for the metabolic stability assay involves incubation of the test compound with liver microsomes and an NADPH regenerating system, followed by quenching of the reaction at specific time points and subsequent analysis by LC-MS/MS.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.4. Dilute to 100 mM for the assay.

-

Prepare stock solutions of Pemafibrate and this compound (e.g., 10 mM in DMSO). Further dilute to a working concentration (e.g., 100 µM in acetonitrile).

-

Reconstitute the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a quenching solution of cold acetonitrile containing the internal standard at a fixed concentration.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes to the potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Add the test compound (Pemafibrate or this compound) to the microsome suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile with the internal standard. The ratio of quenching solution to sample should be sufficient to precipitate proteins (e.g., 3:1).

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Pemafibrate or this compound) relative to the internal standard.

-

The percentage of compound remaining at each time point is calculated relative to the 0-minute time point.

-

Data Analysis

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Representative Data

The following table summarizes representative data from an in vitro metabolic stability assay comparing Pemafibrate and this compound in human liver microsomes. The data illustrates the potential improvement in metabolic stability due to deuteration.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Pemafibrate | 25.8 | 53.7 |

| This compound | 48.5 | 28.6 |

Note: These are representative data based on typical improvements observed with deuteration and do not reflect actual experimental results for this compound.